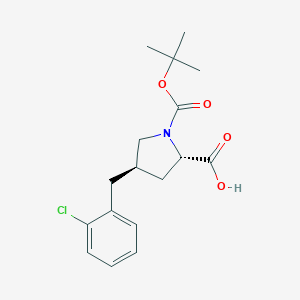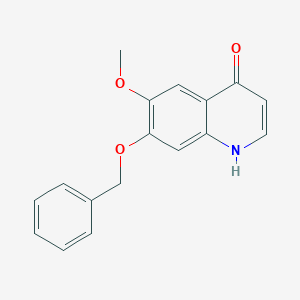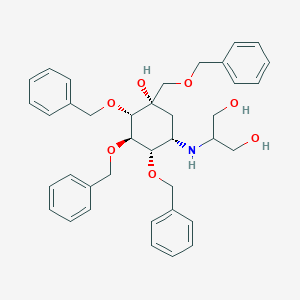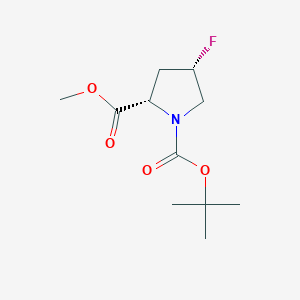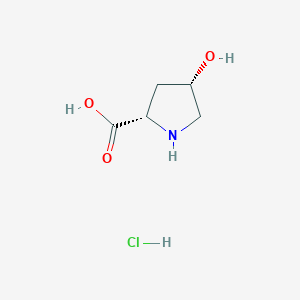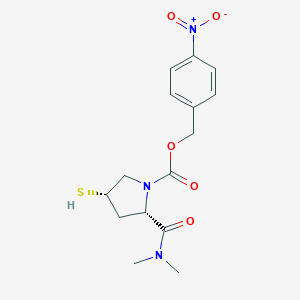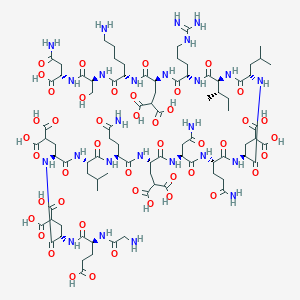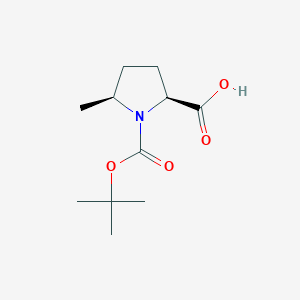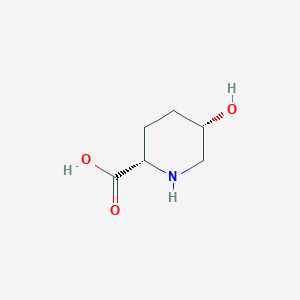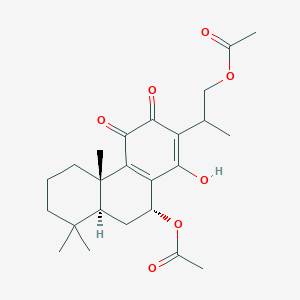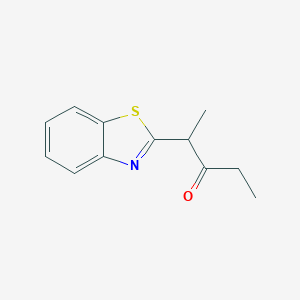
2-(2-Benzothiazolyl)-3-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzothiazolyl)-3-pentanone, also known as Thioflavin T, is a fluorescent dye commonly used in scientific research. It is a member of the thioflavin family of dyes and is widely used in the detection of amyloid fibrils, which are associated with a range of neurodegenerative diseases, including Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-(2-Benzothiazolyl)-3-pentanone T is not fully understood. However, it is known that 2-(2-Benzothiazolyl)-3-pentanone T binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 2-(2-Benzothiazolyl)-3-pentanone T to amyloid fibrils results in a shift in the dye's fluorescence spectrum, which allows for the detection of these fibrils.
Biochemische Und Physiologische Effekte
2-(2-Benzothiazolyl)-3-pentanone T is generally considered to be non-toxic and has no known physiological effects. However, it is important to note that 2-(2-Benzothiazolyl)-3-pentanone T is a dye and should be handled with care to avoid skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Benzothiazolyl)-3-pentanone T is its high sensitivity and specificity for amyloid fibrils. This makes it a valuable tool for the detection and quantification of these fibrils in tissues. Additionally, 2-(2-Benzothiazolyl)-3-pentanone T is relatively easy to use and can be used in a variety of experimental settings.
However, there are also some limitations to the use of 2-(2-Benzothiazolyl)-3-pentanone T. One limitation is that it is not specific to a particular type of amyloid fibril. This means that 2-(2-Benzothiazolyl)-3-pentanone T may bind to other proteins and structures in addition to amyloid fibrils, leading to false positives. Additionally, 2-(2-Benzothiazolyl)-3-pentanone T is not suitable for in vivo imaging due to its poor penetration of tissues.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-Benzothiazolyl)-3-pentanone T in scientific research. One direction is the development of new derivatives of 2-(2-Benzothiazolyl)-3-pentanone T with improved properties, such as increased specificity for particular types of amyloid fibrils or improved tissue penetration. Another direction is the use of 2-(2-Benzothiazolyl)-3-pentanone T in the development of new diagnostic and therapeutic approaches for neurodegenerative diseases. Finally, 2-(2-Benzothiazolyl)-3-pentanone T may also be useful in the study of other protein misfolding diseases, such as prion diseases and type 2 diabetes.
Conclusion
In conclusion, 2-(2-Benzothiazolyl)-3-pentanone T is a valuable tool in scientific research for the detection and quantification of amyloid fibrils. Its high sensitivity and specificity make it a valuable tool for the study of neurodegenerative diseases, and its ease of use makes it suitable for a variety of experimental settings. While there are some limitations to the use of 2-(2-Benzothiazolyl)-3-pentanone T, its future directions are promising, and it is likely to continue to be an important tool in scientific research for years to come.
Synthesemethoden
2-(2-Benzothiazolyl)-3-pentanone T is synthesized through a reaction between 2-aminobenzothiazole and 3-bromoacetone. The reaction results in the formation of a yellow powder, which is then purified through recrystallization. The final product is a yellow-green powder with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
2-(2-Benzothiazolyl)-3-pentanone T is widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are misfolded proteins that aggregate and form insoluble deposits in tissues. These deposits are associated with a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 2-(2-Benzothiazolyl)-3-pentanone T binds to these amyloid fibrils and fluoresces, allowing researchers to detect and quantify the presence of these fibrils in tissues.
Eigenschaften
CAS-Nummer |
132607-29-5 |
|---|---|
Produktname |
2-(2-Benzothiazolyl)-3-pentanone |
Molekularformel |
C12H13NOS |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)pentan-3-one |
InChI |
InChI=1S/C12H13NOS/c1-3-10(14)8(2)12-13-9-6-4-5-7-11(9)15-12/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
GPIBEVPMVKPRLR-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)C1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CCC(=O)C(C)C1=NC2=CC=CC=C2S1 |
Synonyme |
3-Pentanone,2-(2-benzothiazolyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
